Foreword: Navigating the Landscape of a Novel Pyrazole Derivative
Foreword: Navigating the Landscape of a Novel Pyrazole Derivative
An In-Depth Technical Guide to 1-butyl-3-(methoxymethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] This guide focuses on a specific, yet sparsely documented derivative: 1-butyl-3-(methoxymethyl)-1H-pyrazole . Due to the limited publicly available data for this exact molecule, this document will provide a comprehensive overview based on established principles of pyrazole chemistry, data from its close structural isomer, 3-butyl-5-(methoxymethyl)-1H-pyrazole (CAS No. 124806-75-3) , and general synthetic methodologies.[2] This approach aims to equip researchers with the foundational knowledge to synthesize, characterize, and explore the potential of this compound.
Chemical Identity and Structural Elucidation
1.1. Structure and Isomerism
The fundamental structure of 1-butyl-3-(methoxymethyl)-1H-pyrazole features a five-membered aromatic pyrazole ring with a butyl group attached to the N1 nitrogen atom and a methoxymethyl substituent at the C3 position.
A crucial aspect of unsymmetrically substituted N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms.[2] This results in two rapidly interconverting tautomeric forms. For an N-substituted pyrazole like the target compound, this tautomerism is fixed by the position of the butyl group on the nitrogen. However, the synthesis of such molecules can often lead to a mixture of regioisomers, in this case, 1-butyl-3-(methoxymethyl)-1H-pyrazole and 1-butyl-5-(methoxymethyl)-1H-pyrazole. Therefore, regioselective synthesis is paramount.
1.2. Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 1-butyl-3-(methoxymethyl)-1H-pyrazole. These values are estimated based on the properties of its isomer and other similar pyrazole derivatives and are intended for guidance in experimental design.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₆N₂O | |
| Molecular Weight | 168.24 g/mol | |
| Appearance | Colorless to pale yellow liquid | Based on similar pyrazole derivatives. |
| Boiling Point | ~200-220 °C | Estimated based on related structures. |
| LogP | ~2.5 | Indicates moderate lipophilicity. |
| pKa (acidic) | ~7.5 | For the pyrazole ring proton in the N-unsubstituted analog.[3] |
| Solubility | Soluble in organic solvents, limited solubility in water. |
Proposed Regioselective Synthesis
The synthesis of 1,3-disubstituted pyrazoles can be challenging due to the potential for the formation of regioisomeric mixtures.[4] A plausible and regioselective route to 1-butyl-3-(methoxymethyl)-1H-pyrazole is outlined below, starting from readily available precursors. The key strategy involves the condensation of a β-dicarbonyl compound with a substituted hydrazine.
2.1. Synthetic Workflow Diagram
Caption: Proposed synthesis of 1-butyl-3-(methoxymethyl)-1H-pyrazole.
2.2. Step-by-Step Experimental Protocol
Materials:
-
1-Methoxy-2,4-pentanedione
-
Butylhydrazine
-
Ethanol (or another suitable solvent like acetic acid)
-
Glacial acetic acid (as catalyst)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methoxy-2,4-pentanedione (1.0 eq) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add butylhydrazine (1.0-1.2 eq) dropwise at room temperature.
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Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 1-butyl-3-(methoxymethyl)-1H-pyrazole.
Rationale for Regioselectivity: In the reaction of an unsymmetrical β-dicarbonyl compound with a substituted hydrazine, the more nucleophilic nitrogen of the hydrazine (the unsubstituted one) preferentially attacks the more electrophilic carbonyl group. In 1-methoxy-2,4-pentanedione, the carbonyl group adjacent to the methoxy group is expected to be more electrophilic, which should favor the formation of the desired 3-methoxymethyl substituted pyrazole.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized 1-butyl-3-(methoxymethyl)-1H-pyrazole would rely on standard spectroscopic techniques.
3.1. ¹H NMR Spectroscopy
The expected proton NMR signals are:
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A triplet corresponding to the terminal methyl group of the butyl chain (~0.9 ppm).
-
Two multiplets for the two methylene groups of the butyl chain (~1.3-1.8 ppm).
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A triplet for the methylene group attached to the pyrazole nitrogen (~4.0-4.2 ppm).
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A singlet for the methoxy protons (~3.3 ppm).
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A singlet for the methylene protons of the methoxymethyl group (~4.5 ppm).
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A doublet for the C4 proton of the pyrazole ring (~6.0-6.2 ppm).
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A doublet for the C5 proton of the pyrazole ring (~7.3-7.5 ppm).
3.2. ¹³C NMR Spectroscopy
Expected carbon signals would include:
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Signals for the four carbons of the butyl group.
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A signal for the methoxy carbon.
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A signal for the methylene carbon of the methoxymethyl group.
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Signals for the C3, C4, and C5 carbons of the pyrazole ring. The chemical shift of the C4 carbon is typically at a higher field due to the electron-donating effect of the adjacent nitrogen atoms.[1]
3.3. Infrared (IR) Spectroscopy
Key IR absorption bands would be:
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C-H stretching vibrations for the alkyl groups.
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C=N and C=C stretching vibrations characteristic of the pyrazole ring.
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C-O stretching for the ether linkage.
Potential Applications in Drug Discovery and Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[5] This versatility makes pyrazole derivatives highly valuable in drug discovery.
4.1. Kinase Inhibition
Many pyrazole-containing compounds have been developed as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases. The pyrazole ring can act as a bioisostere for other aromatic rings and can form crucial hydrogen bond interactions with the hinge region of the kinase active site.
4.2. Antimicrobial and Antiviral Activity
Pyrazole derivatives have shown a broad spectrum of antimicrobial and antiviral activities.[6][7] The specific substitution pattern of 1-butyl-3-(methoxymethyl)-1H-pyrazole could be explored for novel antimicrobial agents.
4.3. Central Nervous System (CNS) Activity
Certain pyrazole derivatives have been investigated for their activity on CNS targets, including receptors and enzymes involved in neurological disorders.
4.4. Agrochemicals
Beyond pharmaceuticals, pyrazole derivatives are also used in the agrochemical industry as herbicides and fungicides.[8]
Conclusion
While 1-butyl-3-(methoxymethyl)-1H-pyrazole is not a widely characterized compound, its structural features suggest it is a promising candidate for further investigation in medicinal chemistry and materials science. This guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications, drawing upon the rich chemistry of the pyrazole family. The proposed synthetic route offers a clear path to obtaining this molecule, and the predicted spectroscopic data will be invaluable for its identification. The diverse biological activities associated with the pyrazole scaffold underscore the potential of this specific derivative as a lead compound in drug discovery programs.
References
- Bakarat, A., et al. (2018). Synthesis of pyrazole-dimedone derivatives via a four-component reaction. Molecules, 23(1), 134.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved from [Link]
-
Faisal, M., et al. (2019). Pharmacological Activities of Pyrazole and Its Derivatives: A Review. Retrieved from [Link]
- Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3).
- Chimenti, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3805.
- Wallace, E. M., et al. (2004). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Tetrahedron Letters, 45(44), 8281-8284.
-
ResearchGate. (n.d.). Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved from [Link]
- Bao, M., et al. (2014). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. The Journal of Organic Chemistry, 79(15), 7043-7050.
-
ResearchGate. (n.d.). Table 3 Synthesis of 3,5-disubstituted 1H-pyrazoles 4 from non-. Retrieved from [Link]
- Pospisil, J., et al. (2019).
- Senanayake, C. H., et al. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Organic Letters, 2(20), 3107-3109.
-
Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
- Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4637.
- Phansavath, P., & Ratovelomanana-Vidal, V. (2017). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts, 13(08), 0826.
- Wang, L., et al. (2014). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. The Journal of Organic Chemistry, 79(15), 7043-7050.
-
ResearchGate. (n.d.). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
- Tron, G. C., et al. (2023).
- Gevorgyan, V., et al. (2018). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 83(15), 8477-8486.
-
MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
PubChem. (n.d.). 3-(methoxymethyl)-1h-pyrazole. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3,5-Bis(trifluoromethyl)-1H-pyrazole Properties. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. comptox.epa.gov [comptox.epa.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
